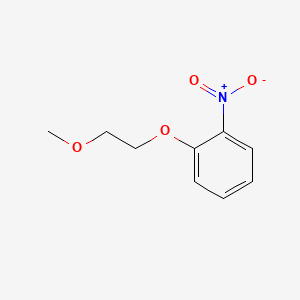

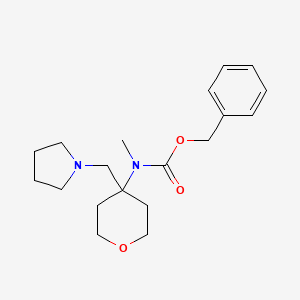

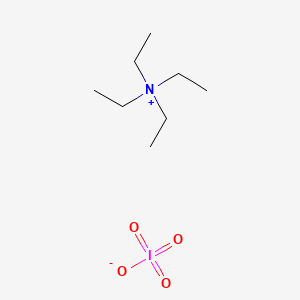

![molecular formula C7H4N4 B1609047 3H-Imidazo[4,5-b]pyridine-6-carbonitrile CAS No. 773884-58-5](/img/structure/B1609047.png)

3H-Imidazo[4,5-b]pyridine-6-carbonitrile

Vue d'ensemble

Description

3H-Imidazo[4,5-b]pyridine-6-carbonitrile is a heterocyclic compound . It is a part of the imidazopyridine group, which is known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine has been a subject of intense research for numerous decades . A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been reported . The authors obtained products with yields from medium to excellent (49%–95%) .Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

Imidazo[4,5-b]pyridine and its derivatives are known to undergo a variety of chemical reactions. For instance, they can be synthesized through cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Applications De Recherche Scientifique

Modulation du système nerveux central (SNC)

Des composés présentant la structure de l'imidazo[4,5-b]pyridine ont été identifiés comme des modulateurs allostériques positifs du récepteur GABA A. Cela suggère leur utilisation potentielle dans le traitement des troubles du SNC, tels que l'anxiété, l'insomnie et l'épilepsie .

Thérapeutique gastro-intestinale

La similitude structurale des imidazo[4,5-b]pyridines avec les purines a conduit à leur exploration en tant qu'inhibiteurs de la pompe à protons. Ils pourraient être développés en médicaments pour traiter des affections telles que le reflux gastro-oesophagien (RGO) et les ulcères peptiques .

Agents anti-inflammatoires

Les imidazo[4,5-b]pyridines se sont avérées agir comme des anti-inflammatoires non stéroïdiens (AINS). Cette application est significative pour le développement de nouveaux traitements des maladies inflammatoires sans les effets secondaires des stéroïdes .

Activité anticancéreuse

Ces composés ont montré la capacité d'influencer les voies cellulaires dans les cellules cancéreuses. Ils pourraient être utilisés pour développer de nouveaux agents thérapeutiques ciblant divers cancers, conduisant potentiellement à des traitements plus efficaces et présentant moins d'effets secondaires .

Agents antimicrobiens et antiviraux

Des études récentes ont exploré les propriétés antimicrobiennes des dérivés de l'imidazo[4,5-b]pyridine. Leur potentiel en tant qu'agents antiviraux contre des virus spécifiques a également été évalué, ce qui pourrait conduire à de nouveaux traitements contre les infections virales .

Inhibition enzymatique

Les imidazo[4,5-b]pyridines ont été étudiées en tant qu'inhibiteurs de l'aromatase. Cette application est particulièrement pertinente dans le traitement des cancers hormono-sensibles, tels que certains types de cancers du sein .

Traitement des maladies métaboliques

Ces composés peuvent moduler les enzymes impliquées dans le métabolisme des glucides, ce qui pourrait être bénéfique dans le traitement des maladies métaboliques comme le diabète .

Méthodologies de synthèse

La synthèse des dérivés de l'imidazo[4,5-b]pyridine est un domaine d'intérêt en raison de leur potentiel pharmacologique. De nouvelles méthodes préparatives utilisant divers catalyseurs ont été décrites, ce qui pourrait rationaliser la production de ces composés pour la recherche et l'utilisation thérapeutique .

Mécanisme D'action

Target of Action

The primary targets of 3H-Imidazo[4,5-b]pyridine-6-carbonitrile are IKK-ɛ and TBK1 . These proteins play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .

Mode of Action

This compound interacts with its targets, IKK-ɛ and TBK1, by binding to their active sites . This binding results in the phosphorylation of NF-kappaB, which then translocates to the nucleus and initiates the transcription of DNA . This process leads to the production of various proteins that play a role in immune and inflammatory responses, cell growth, and apoptosis .

Biochemical Pathways

The compound affects the NF-kappaB signaling pathway . Upon activation by this compound, NF-kappaB regulates the expression of genes involved in immune and inflammatory responses, cell growth, and apoptosis . The downstream effects include the production of cytokines, growth factors, and enzymes that regulate cell proliferation and survival .

Pharmacokinetics

Similar compounds in the imidazopyridine class are known to have good bioavailability and metabolic stability . They are also known to exhibit selectivity, which can reduce side effects .

Result of Action

The activation of NF-kappaB by this compound can lead to various molecular and cellular effects. These include the induction of immune and inflammatory responses, promotion of cell growth, and regulation of apoptosis . The exact effects can vary depending on the specific cell type and the presence of other signaling molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells

Analyse Biochimique

Biochemical Properties

3H-Imidazo[4,5-b]pyridine-6-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound interacts with GABA_A receptors, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in carbohydrate metabolism, thereby altering metabolic flux and energy production within the cell . Furthermore, this compound can impact cell signaling pathways, such as those mediated by kinases, leading to changes in gene expression and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . Additionally, it may act as an allosteric modulator of receptors, changing their conformation and affecting their function . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of receptor activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in carbohydrate metabolism, leading to changes in glucose utilization and energy production . These interactions can have downstream effects on other metabolic pathways, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to particular compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall pharmacokinetics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

1H-imidazo[4,5-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-2-5-1-6-7(9-3-5)11-4-10-6/h1,3-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYNGTUTZIFTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406226 | |

| Record name | 3H-Imidazo[4,5-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773884-58-5 | |

| Record name | 3H-Imidazo[4,5-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

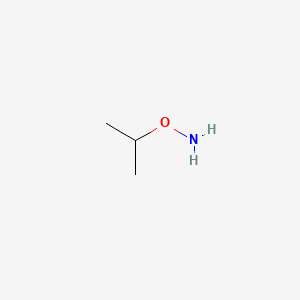

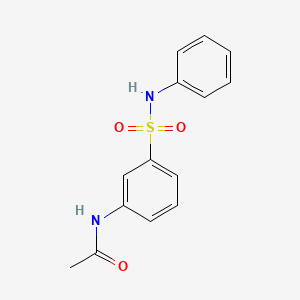

![Isopropyl 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyrate](/img/structure/B1608984.png)